

Spectroscopic data for 4,4'-Bis(trimethylacetoxy)benzophenone

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Compound of Interest

Compound Name: 4,4'-Bis(trimethylacetoxy)benzophenone

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(trimethylacetoxy)benzophenone

This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation and purity assessment of 4,4'-

Bis(trimethylacetoxy)benzophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles, experimental protocols, and data interpretation central to robust chemical analysis.

Introduction: The Analytical Imperative

4,4'-Bis(trimethylacetoxy)benzophenone, also known as [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, is a derivative of benzophenone characterized by the presence of two trimethylacetoxy (also known as pivaloyloxy) groups at the para positions. Its molecular formula is $C_{23}H_{26}O_5$ and it has a molecular weight of 382.45 g/mol [1]. The structural integrity and purity of such molecules are paramount in any research or development context, particularly in medicinal chemistry and materials science where precise structure-activity relationships are critical.

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity. This guide details the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a validated workflow for confirming the structure of **4,4'-Bis(trimethylacetoxyl)benzophenone**.

Molecular Structure & Spectroscopic Implications

To interpret spectroscopic data effectively, one must first understand the molecule's structure and the distinct chemical environments within it.

Caption: Structure of **4,4'-Bis(trimethylacetoxyl)benzophenone**.

The key structural features to be identified are:

- Aromatic Rings: Two para-substituted phenyl rings.
- Ketone Carbonyl: The central C=O group linking the two rings.
- Ester Functional Groups: Two trimethylacetoxyl (pivaloyl) groups, each containing an ester carbonyl (C=O), a C-O bond, and a tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds.

Predicted IR Data

The IR spectrum of **4,4'-Bis(trimethylacetoxyl)benzophenone** is predicted to exhibit several characteristic absorption bands, based on established data for benzophenones and esters.[2][3][4][5] The diaryl ketone C=O stretch is typically observed around 1665 cm^{-1} , while the ester C=O stretch appears at a higher frequency.[2]

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Comments
Aromatic C-H Stretch	3100 - 3000	Characteristic of sp ² C-H bonds.
Aliphatic C-H Stretch	2975 - 2870	Strong absorption from the two tert-butyl groups.
Ester Carbonyl (C=O) Stretch	~1750	Strong, sharp peak. Higher frequency than the ketone due to the electron-withdrawing oxygen atom.
Ketone Carbonyl (C=O) Stretch	~1660	Strong, sharp peak. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone.
Aromatic C=C Stretch	1600, 1500, 1450	Multiple bands characteristic of the phenyl rings.
Ester C-O Stretch	1250 - 1100	Strong, characteristic absorptions for the C-O single bonds of the ester groups.

Experimental Protocol: Acquiring an FT-IR Spectrum

A high-quality spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Methodology:

- Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background scan is performed to subtract atmospheric H₂O and CO₂ signals.
- Sample Preparation: Place a small amount (1-2 mg) of the solid **4,4'-Bis(trimethylacetoxyl)benzophenone** powder directly onto the ATR crystal.

- **Data Acquisition:** Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- **Scanning:** Co-add a minimum of 16 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** Perform baseline correction and peak picking on the resulting spectrum.

Trustworthiness: This ATR method is self-validating as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The acquisition of a clean background scan ensures that observed peaks are attributable solely to the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (^1H NMR) and carbons (^{13}C NMR).

Predicted ^1H NMR Data

Due to the molecule's symmetry, a relatively simple ^1H NMR spectrum is expected. The two phenyl rings are chemically equivalent, as are the two tert-butyl groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Comments
Aromatic H (ortho to C=O)	7.8 - 7.9	Doublet (d)	4H	Deshielded by the anisotropic effect of the ketone carbonyl group.
Aromatic H (ortho to Ester)	7.2 - 7.3	Doublet (d)	4H	Shielded relative to the other aromatic protons.
tert-Butyl H	~1.35	Singlet (s)	18H	A large, sharp singlet characteristic of the nine equivalent protons on each of the two tert-butyl groups.

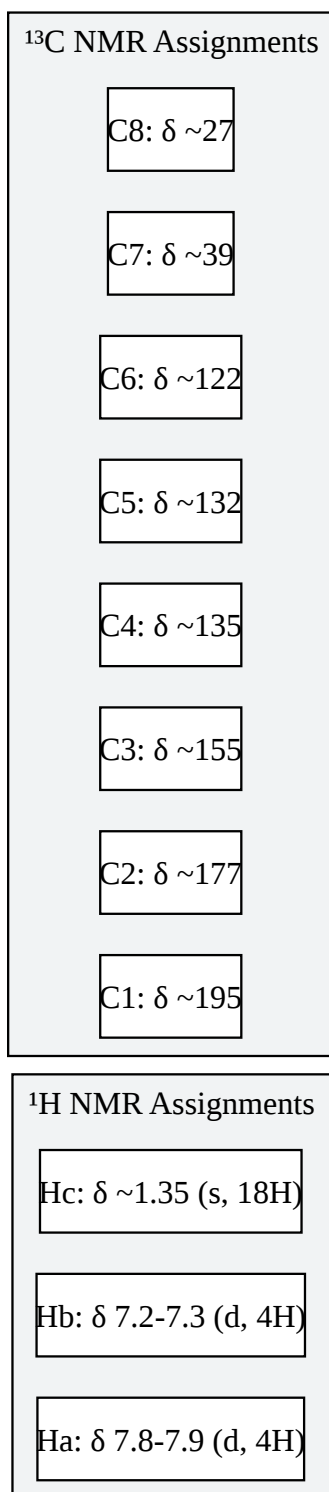
Predicted shifts are based on a CDCl_3 solvent and are estimated from data for similar benzophenone and pivalate-containing structures.[\[6\]](#)[\[7\]](#)

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide a count of the unique carbon environments. Symmetry will again simplify the spectrum.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Comments
Ketone Carbonyl (C=O)	~195	The least shielded carbon, characteristic of a diaryl ketone.
Ester Carbonyl (C=O)	~177	Characteristic of an ester carbonyl.
Aromatic C (Ester-bearing)	~155	Quaternary carbon attached to the electron-withdrawing ester oxygen.
Aromatic C (Ketone-bearing)	~135	Quaternary carbon deshielded by the carbonyl group.
Aromatic CH (ortho to C=O)	~132	
Aromatic CH (ortho to Ester)	~122	
Ester Quaternary C (t-Bu)	~39	Quaternary carbon of the tert-butyl group.
Ester Methyl C (t-Bu)	~27	The nine equivalent methyl carbons of the tert-butyl group.

Predicted shifts are based on a CDCl_3 solvent and are estimated from known values for benzophenone and pivalate esters.[\[8\]](#)[\[9\]](#)



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Caption: Predicted NMR spectral assignments for key nuclei.

Experimental Protocol: Acquiring NMR Spectra

Methodology:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time (several hours) may be required due to the low natural abundance of ^{13}C .
- **Data Processing:** Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Expertise & Causality: CDCl_3 is chosen as it is an excellent solvent for nonpolar to moderately polar organic molecules and its residual proton signal does not interfere with the expected sample signals. A high-field instrument (≥ 400 MHz) is recommended to achieve better signal dispersion, especially for resolving the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electron Ionization (EI) is a common technique that generates a positive molecular ion (M^{+}) and characteristic fragment ions.

Predicted Mass Spectrum Data

The molecular weight of $\text{C}_{23}\text{H}_{26}\text{O}_5$ is 382.45 Da. The mass spectrum should confirm this.

m/z Value	Predicted Ion	Comments
382	$[M]^{+\cdot}$	The molecular ion peak.
297	$[M - C_4H_9O]^+$	Loss of a pivaloyl radical ($\bullet OCOC(CH_3)_3$).
281	$[M - OCOC(CH_3)_3]^+$	Loss of a pivaloyloxy group.
121	$[C_6H_4CO]^+$	Benzoyl cation fragment.
57	$[C(CH_3)_3]^+$	The tert-butyl cation, often a very abundant peak (base peak).

Fragmentation is predicted based on the known stability of carbocations and common fragmentation pathways for esters and ketones.[\[10\]](#)[\[11\]](#)

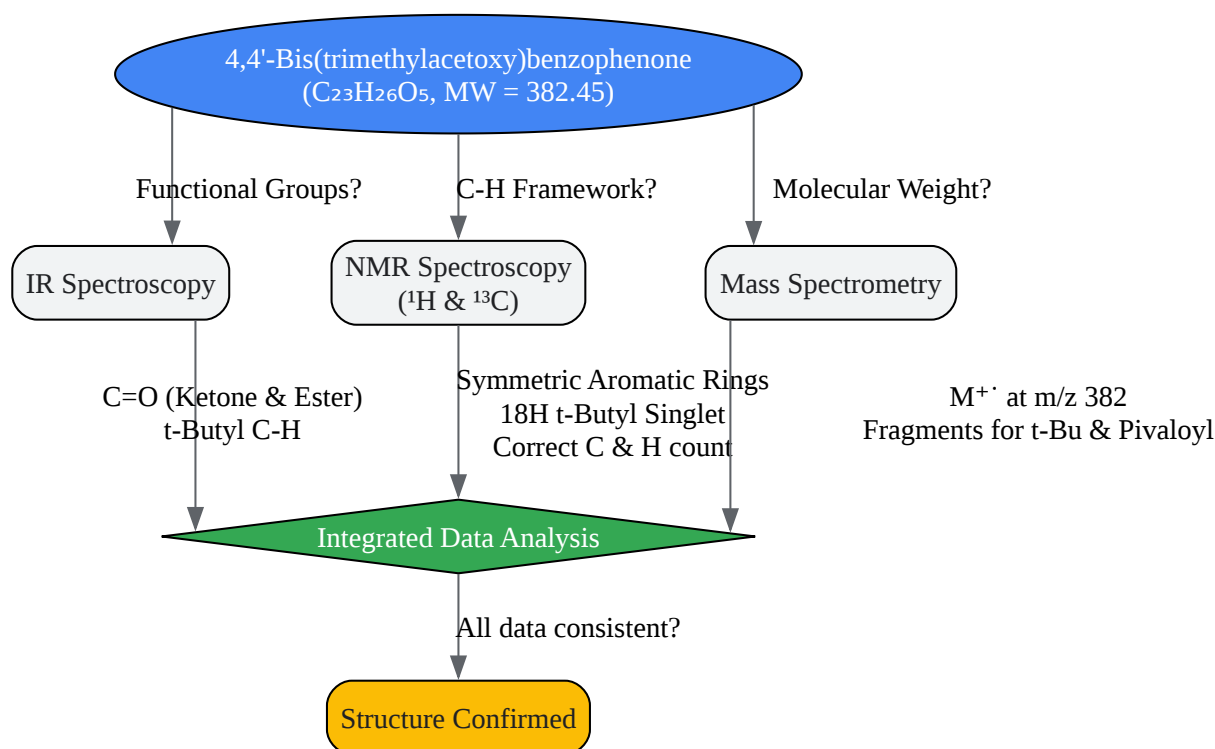
Experimental Protocol: Acquiring an EI Mass Spectrum

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample dissolved in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete structural picture. The true power of spectroscopy lies in the integration of data from multiple methods.



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Caption: Integrated workflow for spectroscopic structure validation.

Narrative: The analysis begins with MS to confirm the molecular weight is 382, corresponding to the expected formula.[1] IR spectroscopy then validates the presence of the key functional groups: two distinct C=O bands (ketone and ester) and strong aliphatic C-H stretches.[2] Finally, ¹H and ¹³C NMR confirm the precise arrangement of atoms, showing the correct number of proton and carbon environments, their respective chemical shifts, and the tell-tale 18-proton singlet for the two equivalent tert-butyl groups, confirming the molecule's symmetry. When all data points align, the structure is unambiguously confirmed.

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